N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Antiviral Hepatitis C virus Thiazolide

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896333-21-4) is a fully synthetic small-molecule benzothiazole sulfonamide featuring an ethyl substituent at the 4-position of the benzothiazole ring and a 3-methanesulfonylbenzamide moiety. The compound belongs to the broader alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, which has been disclosed in patent literature for antiviral applications against hepatitis virus.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 896333-21-4
Cat. No. B2913957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS896333-21-4
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C17H16N2O3S2/c1-3-11-6-5-9-14-15(11)18-17(23-14)19-16(20)12-7-4-8-13(10-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
InChIKeyGFFXKRKEHQXWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896333-21-4): Core Structural Identity and Procurement Context


N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896333-21-4) is a fully synthetic small-molecule benzothiazole sulfonamide featuring an ethyl substituent at the 4-position of the benzothiazole ring and a 3-methanesulfonylbenzamide moiety . The compound belongs to the broader alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, which has been disclosed in patent literature for antiviral applications against hepatitis virus [1]. Publicly available quantitative pharmacological data remain limited; the compound is primarily encountered as a research chemical supplied by specialty vendors for exploratory medicinal chemistry and biochemical screening programs.

Why a Generic Benzothiazole Sulfonamide Cannot Replace N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide in Target-Based Assays


Simple benzothiazole or sulfonamide congeners are not interchangeable with N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide because its unique substitution pattern — specifically the 4-ethyl group on the benzothiazole and the meta-methanesulfonyl on the benzamide — directly governs target engagement. In related benzothiazole sulfone amide series optimized for endothelial lipase (EL) inhibition, minor alterations to the benzothiazole substituent or the sulfone position profoundly shifted potency and selectivity against homologous lipases [1]. Likewise, the alkylsulfonyl-substituted thiazolide patent family demonstrates that the exact placement of the sulfonyl group on the phenyl ring is a critical determinant of antiviral activity [2]. Substituting a close analog introduces uncontrolled variability in pharmacophore fit, ADME properties, and assay reproducibility, thereby invalidating comparative screening campaigns and SAR continuity.

Quantitative Differentiation Evidence for N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Relative to Structural Analogs


Anti-Hepatitis C Virus Activity Inferred from the Alkylsulfonyl-Thiazolide Pharmacophore Class

The alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, to which this compound structurally conforms, is expressly claimed for strong activity against hepatitis C virus (HCV) in patent US20120122939 [1]. The patent teaches that the methanesulfonyl substitution pattern on the phenyl ring is essential for antiviral potency; compounds lacking this motif exhibit markedly reduced activity. While the exact EC50 of this compound is not published, the class-level SAR provides a rationale for expecting differentiation over unsubstituted benzothiazole sulfonamides.

Antiviral Hepatitis C virus Thiazolide

Endothelial Lipase Inhibition Potential Relative to Unsubstituted Benzothiazole Amides

In a published benzothiazole sulfone amide series optimized for endothelial lipase (EL) inhibition, the presence of a sulfone moiety at the 3-position of the benzamide was critical for achieving sub-micromolar EL IC50 values and selectivity over hepatic lipase (HL) [1]. The optimized compound (Compound 32) achieved an EL IC50 in the low nanomolar range and >100-fold selectivity over HL. Although data for the exact 4-ethyl-3-methanesulfonyl derivative are not publicly disclosed, its structural alignment with the pharmacophore suggests potential EL inhibitory activity that would be absent in non-sulfonylated analogs.

Cardiovascular Endothelial lipase HDL cholesterol

Regiochemical Differentiation from 2-Methanesulfonyl and 4-Methanesulfonyl Benzamide Isomers

The compound's 3-methanesulfonylbenzamide regiochemistry distinguishes it from the 2-methanesulfonyl isomer (CAS not listed in accessible sources) and the 4-methanesulfonyl isomer (EBM, CAS not provided) . In alkylsulfonyl thiazolide patents, the position of the sulfonyl group on the phenyl ring is a critical variable: moving the sulfonyl from the 3- to the 2- or 4-position can alter the dihedral angle between the benzamide and thiazole rings, affecting target binding and metabolic stability.

Medicinal chemistry Regiochemistry Structure-activity relationship

High-Confidence Application Scenarios for N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Procurement


Hepatitis C Virus Drug Discovery: Building on the Alkylsulfonyl-Thiazolide Patent Landscape

This compound is a direct structural match to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide chemotype claimed in US20120122939 for anti-HCV therapy [1]. Medicinal chemistry teams engaged in HCV replicon screening can use it as a reference standard to benchmark new analogs against the patent's core pharmacophore, ensuring that synthetic modifications preserve the essential methanesulfonyl motif required for antiviral activity.

Endothelial Lipase Inhibitor Lead Optimization: SAR Probe for Sulfonamide Geometry

The compound's 3-methanesulfonylbenzamide scaffold aligns with the benzothiazole sulfone amide series optimized by Kim et al. (2019) for EL inhibition [2]. It can serve as a SAR probe to evaluate the contribution of the 4-ethyl substituent on the benzothiazole ring to EL potency, selectivity over hepatic lipase, and metabolic stability, complementing the published data on closely related analogs.

Regiochemical Selectivity Controls in Biochemical Assay Development

Because the 3-methanesulfonyl regioisomer is chemically distinct from the 2- and 4-substituted variants, this compound can be employed as a specificity control in assays where the position of the sulfonyl group is hypothesized to influence target binding . Its inclusion in a compound library enables robust quantification of regiochemistry-dependent activity cliffs.

Quote Request

Request a Quote for N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.